(3R)-Amino-1-methyl-piperidin-2-one hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-amino-1-methylpiperidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUWUTGRVZJMSM-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Amino-1-methyl-piperidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Chiral Resolution: The chiral center at the 3-position is introduced using chiral catalysts or resolving agents.
Methylation: The methyl group is introduced at the 1-position using methylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-Amino-1-methyl-piperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
One of the primary applications of (3R)-Amino-1-methyl-piperidin-2-one hydrochloride is in the synthesis of DPP-IV inhibitors, which are crucial in the management of type 2 diabetes. DPP-IV inhibitors work by prolonging the action of incretin hormones, thereby increasing insulin secretion in response to meals and reducing glucagon release. The compound serves as an important intermediate in the development of several DPP-IV inhibitors, which are known for their effectiveness and lower side effects compared to traditional diabetes medications .
Synthesis of Bioactive Compounds
Piperidine derivatives, including this compound, are integral in synthesizing various biologically active substances. Recent advancements have shown that these derivatives can be used to create compounds with significant pharmacological activities, including antipsychotic and anti-inflammatory effects. For instance, modifications of piperidine structures have led to the development of drugs like Melperone, which is used for treating schizophrenia .
Chemical Synthesis Techniques
The preparation of this compound typically involves several synthetic routes that emphasize efficiency and cost-effectiveness. A notable method includes a multi-step synthesis starting from readily available precursors, which can be optimized for industrial production. This method reduces costs by minimizing expensive raw materials and improving yield through streamlined processes .
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Hydroxyl Esterification | D-glutamic acid, SOCl₂ | 95 |
| 2 | Ester Reduction | MeOH | 99 |
| 3 | Cyclization | TEA, Boc₂O | 95 |
This table summarizes a typical synthetic pathway for producing this compound, highlighting the efficiency of each step.
Development of Antidiabetic Agents
In a recent study, researchers synthesized a series of DPP-IV inhibitors using this compound as a core building block. These compounds exhibited promising antidiabetic activity in preclinical models, demonstrating improved glucose tolerance and insulin sensitivity compared to existing treatments .
Antipsychotic Drug Synthesis
Another case study focused on the synthesis of novel piperidine-based antipsychotics utilizing this compound as an intermediate. The resulting compounds showed enhanced efficacy with fewer side effects than traditional antipsychotic medications, indicating the potential for improved therapeutic profiles .
Mechanism of Action
The mechanism of action of (3R)-Amino-1-methyl-piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between (3R)-Amino-1-methyl-piperidin-2-one hydrochloride and related compounds:
Key Observations:
- Core Backbone: While the target compound features a piperidin-2-one ring (cyclic amide), compounds 13a and 13b retain a simpler piperidine backbone with oxyimino-aromatic substituents . This structural divergence impacts reactivity; the ketone in the target compound may reduce basicity compared to the free amine in 13a/13b.
- Stereochemistry: The (3R)-configuration of the target compound contrasts with the (S)-configuration in (S)-(+)-2-Amino-N-methyl-3-phenylpropanamide hydrochloride, which could lead to divergent biological target affinities .
Physicochemical Properties
Melting Points and Stability:
- Compound 13b has a melting point of 190–192°C, indicative of high crystallinity due to its ethylenedioxybenzyloxyimino group .
- The 95% purity of the target compound (vs. 50–51% yields for 13a/13b) suggests optimized synthetic protocols, though differences in purification methods (e.g., chromatography vs. recrystallization) may contribute .
NMR Data:
- For 13b, the 1H-NMR spectrum (DMSO-d6) shows aromatic proton signals at δ 6.87 ppm and distinct OCH2 peaks (δ 5.02 and 4.23 ppm) . In contrast, the target compound’s piperidin-2-one ring would display characteristic carbonyl (C=O) and methyl group resonances, though specific data are unavailable in the provided evidence.
Biological Activity
(3R)-Amino-1-methyl-piperidin-2-one hydrochloride, also known by its CAS number 1951424-91-1, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methyl substitution on the piperidine ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₆H₁₃ClN₂O
- Molecular Weight : 164.63 g/mol
- Structural Characteristics : The compound features a piperidine ring with an amino group at the 3-position and a methyl group at the 1-position, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, research on various piperidine compounds has shown promising antibacterial and antifungal activities against a range of pathogens.
| Pathogen | Activity | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition | 0.0039 |
| Escherichia coli | Inhibition | 0.025 |
| Candida albicans | Moderate activity | 3.125 - 100 |
The minimum inhibitory concentration (MIC) values suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
2. Neurological Effects
Piperidine derivatives are often investigated for their effects on the central nervous system (CNS). Studies have shown that these compounds can interact with neurotransmitter systems, potentially influencing mood and cognition.
- Mechanism of Action : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This could position it as a candidate for treating conditions such as anxiety and depression .
3. Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways, often involving the functionalization of piperidine rings. Research has focused on optimizing these synthetic routes to enhance yield and purity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of synthesized piperidine derivatives, including this compound, demonstrating significant inhibition against S. aureus and E. coli with rapid bactericidal effects .
- CNS Activity : Another investigation into the neuropharmacological effects of piperidine derivatives revealed that compounds similar to this compound exhibited anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders .
Q & A
Basic: What are the recommended storage and handling protocols for (3R)-Amino-1-methyl-piperidin-2-one hydrochloride to ensure stability and safety?
Methodological Answer:
To maintain chemical stability, store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and light . Avoid exposure to heat or electrostatic discharge, as degradation products may form under improper conditions. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to prevent skin/eye contact. Ventilation systems (e.g., fume hoods) should be used to minimize inhalation risks .
Basic: Which analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR): - and -NMR to verify stereochemistry and functional groups (e.g., piperidin-2-one ring, methyl group).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate the molecular formula (CHNO·HCl, MW 150.61) .
- Polarimetry: To confirm enantiomeric purity, as the (3R) configuration is critical for biological activity .
Advanced: How can synthetic routes for this compound be optimized to enhance enantiomeric purity?
Methodological Answer:
Key strategies include:
- Chiral Auxiliaries: Use (R)- or (S)-configured catalysts during cyclization to control stereochemistry .
- Chromatographic Resolution: Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers post-synthesis .
- Reaction Monitoring: In-line FTIR or HPLC tracking to detect racemization during synthesis. Example conditions: 50°C in dichloromethane with triethylamine as a base .
Advanced: What methodologies are used to characterize and quantify impurities in this compound batches?
Methodological Answer:
Impurity profiling involves:
- HPLC with UV/Vis Detection: Use a C18 column (3.5 µm, 150 × 4.6 mm) and a gradient of 0.1% trifluoroacetic acid in acetonitrile/water. Detect impurities at 210 nm .
- Forced Degradation Studies: Expose the compound to heat (80°C), acid (0.1 M HCl), and oxidizers (HO) to identify degradation products .
- Mass Spectrometry Imaging (MSI): Map spatial distribution of impurities in solid-state samples .
Advanced: How does the stereochemical configuration of this compound influence its pharmacological activity?
Methodological Answer:
The (3R) configuration is critical for binding to target receptors (e.g., GABA or kinase enzymes). Comparative studies with (3S)-enantiomers show:
- Receptor Affinity: The (3R)-form exhibits 10-fold higher binding affinity in GABA receptor assays .
- Metabolic Stability: The (3R)-configuration reduces hepatic clearance by 40% compared to (3S) in microsomal studies .
- In Silico Docking: Molecular dynamics simulations reveal hydrogen bonding between the (3R)-amino group and receptor residues (e.g., Asp-120 in kinase targets) .
Basic: What are the first-aid measures for accidental exposure to this compound?
Methodological Answer:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored. Seek medical attention if symptoms persist .
- Skin Contact: Wash immediately with soap and water for 15 minutes. Remove contaminated clothing .
- Eye Exposure: Flush with saline solution for 20 minutes; consult an ophthalmologist .
Advanced: How can researchers assess the ecological impact of this compound in preclinical studies?
Methodological Answer:
- OECD Guidelines: Conduct aquatic toxicity tests (e.g., OECD 201: Daphnia magna immobilization) to determine EC values .
- Biodegradation Studies: Use OECD 301F (manometric respirometry) to evaluate mineralization in activated sludge .
- Bioaccumulation Modeling: Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate log .
Advanced: What strategies mitigate racemization during the synthesis of this compound?
Methodological Answer:
- Low-Temperature Reactions: Perform cyclization below 0°C to minimize thermal racemization .
- Protective Groups: Use Boc (tert-butoxycarbonyl) to shield the amino group during synthesis .
- Chiral Additives: Add (R)-proline derivatives to stabilize the transition state and suppress racemization .
Basic: How is the purity of this compound validated in compliance with pharmacopeial standards?
Methodological Answer:
- USP/EP Compliance: Follow monographs for related piperidine derivatives (e.g., residual solvents <500 ppm, heavy metals <10 ppm) .
- Karl Fischer Titration: Quantify water content (<0.2% w/w) .
- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .
Advanced: What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
